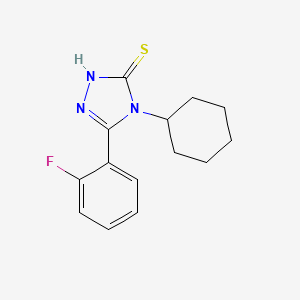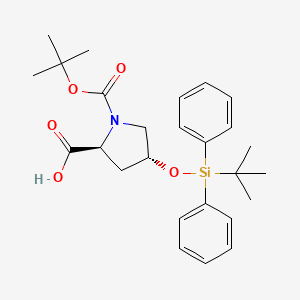
2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide is a tertiary amide molecule with a molecular weight of 198.31. It has the IUPAC name 2,2-dimethyl-N-(3-piperidinyl)propanamide .
Molecular Structure Analysis
The molecular structure of 2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide consists of a piperidine ring attached to a propanamide group with two methyl groups at the 2,2-positions . The InChI code for this compound is 1S/C10H20N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis
2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide is a powder at room temperature . Its molecular weight is 198.31. The predicted density is 0.935±0.06 g/cm3 , and the predicted boiling point is 351.0±15.0 °C .Aplicaciones Científicas De Investigación
Sigma Receptor Binding and Activity
The exploration of sigma receptor affinities and selectivities has utilized derivatives bearing the piperidine moiety, including those with dimethyl groups, to investigate their potential in tumor research and therapy. Studies have shown that specific methylpiperidine derivatives demonstrate potent sigma(1) ligand activity with significant selectivity, suggesting their use as tools for PET experiments and their potential antiproliferative activity against certain tumor cells (Berardi et al., 2005). Additionally, other derivatives have been identified as highly potent and selective ligands for sigma receptors, indicating their relevance in pharmaceutical research (Berardi et al., 1998).
Gastrointestinal Motility Disorders
In the search for peripherally selective opioid antagonists, N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed to target gastrointestinal motility disorders with high affinity for opioid receptors. This research has led to the discovery of compounds with significant potential for clinical investigation in this area (Zimmerman et al., 1994).
Muscarinic M2-Receptor Affinity
A synthetic route to hybrid molecules containing elements of muscarinic receptor antagonists and allosteric modulators has been developed. This approach allows for modifications to the piperidine ring among other components, indicating the potential for creating compounds with specific affinities to the muscarinic M2-receptor, which could have implications in the development of new therapeutic agents (Holzgrabe & Heller, 2003).
Aromatase Inhibition for Tumor Therapy
Research into 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones has revealed their potential as inhibitors of estrogen biosynthesis, with implications for the treatment of hormone-dependent breast cancer. These compounds have shown strong in vitro inhibition of human placental aromatase, outperforming currently used treatments and indicating a new direction for therapeutic development in this field (Hartmann & Batzl, 1986).
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research identifies the potential use of these compounds in protecting metallic surfaces from corrosion, which has practical applications in industrial settings (Kaya et al., 2016).
Safety and Hazards
The safety information for 2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVGWFHUPSYDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(piperidin-3-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2592682.png)
![Methyl 3-{[2-(2-chloro-4-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2592683.png)
![1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592685.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2592687.png)



![(2,4-Dimethylthiazol-5-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2592694.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2592697.png)


